

Etripamil Formulation for Preclinical Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

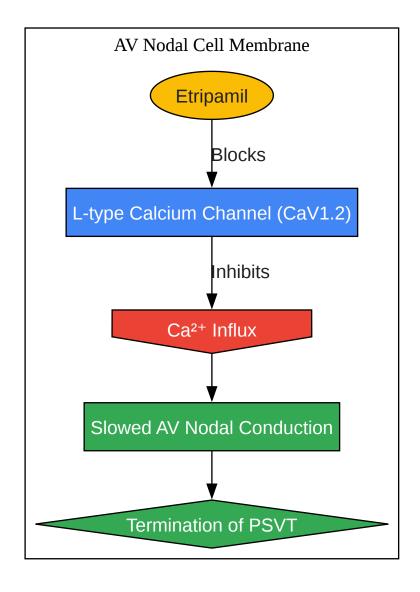
Introduction

Etripamil is a novel, potent, and short-acting non-dihydropyridine L-type calcium channel blocker developed for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). [1][2] Its formulation as a nasal spray is designed for rapid, non-invasive, and patient-centric administration, allowing for self-treatment outside of a traditional healthcare setting.[3][4][5] The key attributes of etripamil's preclinical and clinical profile are its rapid onset of action and short half-life, which are critical for its intended use in terminating acute arrhythmia episodes without prolonged cardiovascular effects.[6][7] This document provides detailed application notes and protocols for the preclinical research of etripamil, focusing on its formulation, mechanism of action, and the methodologies used to assess its pharmacokinetic and safety profiles.

Mechanism of Action

Etripamil selectively inhibits the influx of calcium ions through L-type calcium channels (CaV1.2) located in the atrioventricular (AV) node of the heart.[1][3][8] This blockade of calcium influx slows AV nodal conduction and prolongs the AV nodal refractory period.[3][9] By disrupting the re-entrant circuit that underlies most forms of PSVT, **etripamil** effectively restores normal sinus rhythm.[1][9] The rapid absorption via the nasal mucosa ensures a quick onset of this therapeutic effect.[5][8]



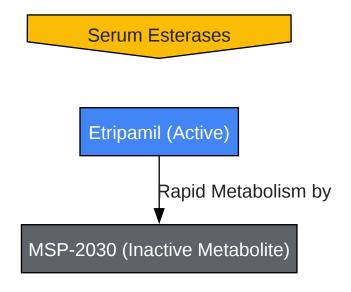


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Mechanism of action of etripamil in AV nodal cells.

A deliberately engineered feature of **etripamil** is its rapid metabolism by serum esterases into an inactive carboxylic acid metabolite, MSP-2030.[6] This efficient metabolic clearance is the primary contributor to its short half-life, minimizing the risk of prolonged adverse events such as hypotension.[6]





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Metabolic pathway of etripamil.

Preclinical Formulation

For preclinical research, **etripamil** is formulated as an intranasal spray.[1] While the exact composition of the clinical formulation is proprietary, preclinical safety studies in cynomolgus macaques have utilized a vehicle of 5 mM EDTA in sterile water.[10] For in vivo laboratory research, **etripamil** can be dissolved in various solvent systems. For example, a clear solution can be achieved by using 10% ethanol, 40% PEG300, 5% Tween-80, and 45% saline.[11] Another option is 10% ethanol and 90% corn oil.[11]

Data Presentation: Pharmacokinetic Parameters

Preclinical studies in cynomolgus monkeys have been crucial in characterizing the pharmacokinetic profile of **etripamil**. The following tables summarize key quantitative data from these investigations, comparing intravenous and intranasal administration routes.

Table 1: Pharmacokinetic Profile of Intravenous **Etripamil** in Cynomolgus Monkeys[12]



Dose (mg/kg)	Cmax (ng/mL)	t½ (minutes)	AUC₀–∞ (ng·min/mL)	Clearance (mL/min/kg)
0.025	13.2	12.3	179	139
0.05	29.5	16.2	325	153
0.15	89.1	18.5	1040	144
0.3	176	20.8	2364	127

Table 2: Systemic Exposure Following Intranasal Administration in Cynomolgus Monkeys[10]

Dose (mg/kg/dose)	Observation Period	
1.9	Measurable plasma concentrations up to 1 hour post-dose.	
3.8	Measurable plasma concentrations up to 1 or 4 hours post-dose.	
5.7	Measurable plasma concentrations up to 1 or 4 hours post-dose.	

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vivo Pharmacokinetic Studies in Cynomolgus Monkeys

Objective: To characterize the pharmacokinetic profile of **etripamil** following intravenous and intranasal administration.[6][12]

Animal Model: Conscious cynomolgus monkeys are a suitable preclinical model. For cardiovascular safety and pharmacodynamic assessments, animals can be equipped with telemetry transmitters to continuously monitor electrocardiogram (ECG) and blood pressure.[6] [12]







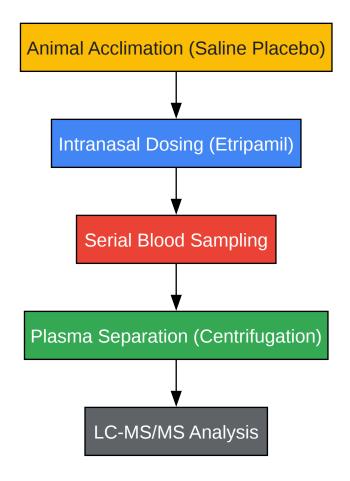
Intravenous Administration Study Protocol:[6][12]

- Animal Preparation: Animals are fitted with vascular access ports for remote dosing and blood sampling to minimize stress.
- Dosing: Etripamil is administered as a 2-minute intravenous bolus infusion. A range of doses (e.g., 0.025, 0.05, 0.15, and 0.3 mg/kg) are evaluated.
- Blood Sampling: Blood samples are collected at numerous time points to accurately characterize the rapid absorption and elimination phases. A typical sampling schedule includes pre-dose, and at 0.5, 1.5, 2.5, 3.5, 5, 10, 15, 20, 30, 45, 60, and 90 minutes, as well as 3 and 12 hours after the start of dosing.
- Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored frozen until analysis.

Intranasal Administration Study Protocol:[6][10]

- Animal Acclimation: To reduce procedure-related stress, animals are acclimated to the intranasal administration procedure using a saline placebo prior to the study.
- Dosing: Etripamil is administered into one nostril using a nasal spray device. Doses in preclinical safety studies have ranged from 1.9 to 5.7 mg/kg.
- Blood Sampling: Blood samples are collected at various time points post-administration to determine the plasma concentration-time profile of etripamil and its metabolite, MSP-2030.





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Workflow for preclinical intranasal pharmacokinetic study.

Bioanalytical Method

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of **etripamil** and its inactive metabolite, MSP-2030, in plasma.[6][13]

General Validation Parameters:

- Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction to isolate the analyte and an internal standard.[9]
- Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, often using a C8 or C18 analytical column. The mobile phase



typically consists of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous component with a modifier (e.g., formic acid).[9]

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer.

Safety Pharmacology Studies

Objective: To evaluate the systemic and local toxicity of **etripamil** following repeated intranasal administration.[10][14]

Animal Model: Cynomolgus macaques.[10][14]

Study Design:[10][14]

- Groups of animals (e.g., 4 males and 4 females per group) are administered **etripamil** into one nostril weekly at various dose levels (e.g., 0, 1.9, 3.8, or 5.7 mg/kg/dose) for an extended period (e.g., 26 doses).
- A recovery group is included to assess the persistence, reversibility, and progression of any findings following a drug-free period (e.g., 28 days).
- Endpoints:
 - Clinical Signs: Transient and related to intranasal administration (e.g., nasal discharge, sneezing).
 - Systemic Toxicity: Macroscopic and systemic microscopic findings. The systemic noobservable-adverse-effect level (NOAEL) has been determined to be 5.7 mg/kg/dose.[10]
 [14]
 - Local Toxicity: Histopathological changes in the nasal cavity, larynx, and pharynx. The local toxicity NOAEL has been established at 1.9 mg/kg/dose.[10][14]

Conclusion

The preclinical data for **etripamil**, primarily from studies in cynomolgus monkeys, demonstrate a pharmacokinetic and pharmacodynamic profile consistent with its intended clinical use for the



acute treatment of PSVT.[12] The intranasal formulation provides rapid absorption and onset of action, while the rapid metabolism to an inactive metabolite results in a short duration of effect. [6][7] The safety pharmacology studies support the continued development of **etripamil**, with a well-defined safety margin for both systemic and local effects.[10][14] These detailed protocols and data provide a comprehensive guide for researchers and drug development professionals working with or interested in **etripamil** and other short-acting cardiovascular drugs.

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